molecular formula C23H29NO5S B11422730 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-4-(2-methylpropoxy)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-4-(2-methylpropoxy)benzamide

Cat. No.: B11422730
M. Wt: 431.5 g/mol
InChI Key: SSRASTZNNVPGPF-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE: is a complex organic compound that features a thiolane ring, a methoxyphenyl group, and a methylpropoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the thiolane ring with a methoxyphenylmethyl halide in the presence of a base to form the corresponding thiolane derivative.

    Formation of the Benzamide Moiety: The final step involves the reaction of the thiolane derivative with 4-(2-methylpropoxy)benzoic acid under amide coupling conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to the corresponding amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic tools for detecting specific biomarkers.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-HYDROXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE
  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-CHLOROPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-4-(2-METHYLPROPOXY)BENZAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H29NO5S/c1-17(2)15-29-21-9-7-19(8-10-21)23(25)24(20-11-12-30(26,27)16-20)14-18-5-4-6-22(13-18)28-3/h4-10,13,17,20H,11-12,14-16H2,1-3H3

InChI Key

SSRASTZNNVPGPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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